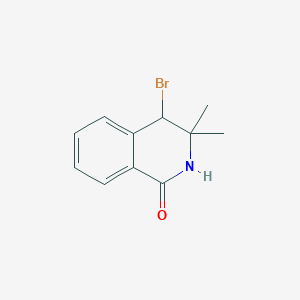4-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
CAS No.:
Cat. No.: VC15915375
Molecular Formula: C11H12BrNO
Molecular Weight: 254.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H12BrNO |
|---|---|
| Molecular Weight | 254.12 g/mol |
| IUPAC Name | 4-bromo-3,3-dimethyl-2,4-dihydroisoquinolin-1-one |
| Standard InChI | InChI=1S/C11H12BrNO/c1-11(2)9(12)7-5-3-4-6-8(7)10(14)13-11/h3-6,9H,1-2H3,(H,13,14) |
| Standard InChI Key | LIHSPZGTSJJORU-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C(C2=CC=CC=C2C(=O)N1)Br)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 4-bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one consists of a partially saturated isoquinoline scaffold. The 3,4-dihydro configuration introduces a single double bond between C1 and C2, while the 3,3-dimethyl substitution imposes steric constraints that influence conformational flexibility. The bromine atom at C4 enhances electrophilicity, making the compound a versatile intermediate for further functionalization .
Table 1: Key Structural and Molecular Data
Spectroscopic Characterization
While experimental NMR or IR data for the exact compound are unavailable, related dihydroisoquinolinones exhibit distinct spectral patterns. For example, the carbonyl group in 6-bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one shows a characteristic NMR signal near δ 170 ppm, while the quaternary dimethyl carbons resonate around δ 30–40 ppm . The bromine substituent induces deshielding effects on adjacent protons, as observed in analogs like 5-bromo-3,3-dimethyl derivatives .
Synthetic Methodologies
Core Ring Formation
Functional Group Modifications
Post-synthetic modifications, such as N-alkylation or carboxylation, expand the utility of brominated dihydroisoquinolinones. For example, methyl 2-(5-bromo-3,3-dimethyl-1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)acetate was prepared via alkylation with methyl bromoacetate . These derivatives serve as precursors for antioomycete agents and other bioactive molecules .
Biological and Agrochemical Applications
Medicinal Chemistry Prospects
Triazole-containing analogs, such as 4-[(E)-4-bromobenzylideneamino]-3-[1-(4-isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione, demonstrate antimicrobial and anti-inflammatory properties . The bromine atom enhances lipophilicity and membrane permeability, a feature that could be exploited in drug design for the target compound .
Stability and Reactivity
Reactivity in Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki, Heck) with aryl boronic acids or alkenes could replace the bromine atom, generating diverse analogs. Such transformations are well-documented for brominated isoquinolinones .
Industrial and Research Significance
Patent Landscape
Although no patents explicitly claim 4-bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, related compounds are protected for use as kinase inhibitors and antimicrobial agents . The compound’s modular structure positions it as a valuable intermediate for proprietary drug candidates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume